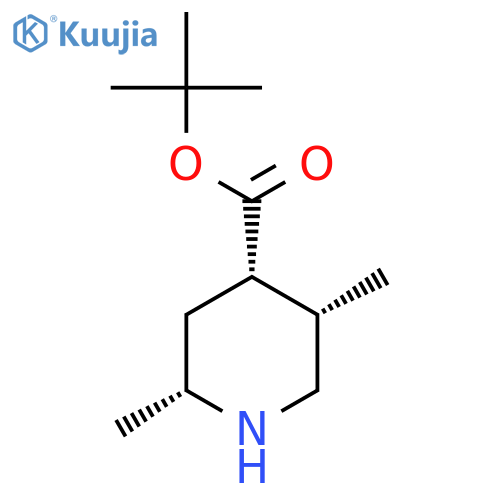

Cas no 2639391-41-4 (rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate)

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate

- EN300-27782804

- 2639391-41-4

-

- インチ: 1S/C12H23NO2/c1-8-7-13-9(2)6-10(8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3/t8-,9-,10+/m1/s1

- InChIKey: BCCOLZNFZIPIEE-BBBLOLIVSA-N

- ほほえんだ: O(C(C)(C)C)C([C@H]1C[C@@H](C)NC[C@H]1C)=O

計算された属性

- せいみつぶんしりょう: 213.172878976g/mol

- どういたいしつりょう: 213.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782804-0.25g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 0.25g |

$1341.0 | 2025-03-19 | |

| Enamine | EN300-27782804-2.5g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 2.5g |

$2856.0 | 2025-03-19 | |

| Enamine | EN300-27782804-5.0g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 5.0g |

$4226.0 | 2025-03-19 | |

| Enamine | EN300-27782804-10g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 10g |

$6266.0 | 2023-09-09 | ||

| Enamine | EN300-27782804-10.0g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 10.0g |

$6266.0 | 2025-03-19 | |

| Enamine | EN300-27782804-0.05g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 0.05g |

$1224.0 | 2025-03-19 | |

| Enamine | EN300-27782804-0.1g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 0.1g |

$1283.0 | 2025-03-19 | |

| Enamine | EN300-27782804-1.0g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 1.0g |

$1458.0 | 2025-03-19 | |

| Enamine | EN300-27782804-0.5g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 95.0% | 0.5g |

$1399.0 | 2025-03-19 | |

| Enamine | EN300-27782804-5g |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate |

2639391-41-4 | 5g |

$4226.0 | 2023-09-09 |

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylateに関する追加情報

Comprehensive Overview of rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate (CAS No. 2639391-41-4)

The compound rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate (CAS No. 2639391-41-4) is a chiral piperidine derivative with significant relevance in pharmaceutical and organic synthesis. Its unique stereochemistry and functional groups make it a valuable intermediate for the development of bioactive molecules. Researchers and industries are increasingly focusing on chiral building blocks like this compound due to their role in enantioselective synthesis, a hot topic in modern drug discovery and material science.

One of the key features of rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate is its tert-butyl ester group, which offers stability and versatility in synthetic applications. This attribute aligns with the growing demand for protected intermediates in multi-step organic reactions. The compound's CAS No. 2639391-41-4 is frequently searched in chemical databases, reflecting its importance in academic and industrial research. Users often inquire about its synthesis methods, chiral purity, and applications in asymmetric catalysis, highlighting its broad utility.

In the context of current trends, rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate is gaining attention for its potential role in green chemistry initiatives. With sustainability being a major focus, researchers are exploring eco-friendly synthetic routes for such intermediates. Questions like "How to optimize the yield of CAS 2639391-41-4?" or "What are the alternatives to traditional purification methods for chiral piperidines?" are commonly encountered in forums and search engines, indicating a need for innovative solutions.

The stereochemistry of this compound, particularly the (2R,4S,5S) configuration, is critical for its application in enantioselective synthesis. This aligns with the pharmaceutical industry's emphasis on chiral drugs, which account for a significant portion of newly approved therapeutics. The compound's ability to serve as a precursor for pharmacologically active molecules makes it a subject of interest for medicinal chemists. Searches related to "chiral building blocks for drug development" often include references to this piperidine derivative.

From a technical perspective, the rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate is characterized by its high purity and well-defined stereocenters. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to validate its structure and enantiomeric excess. These methods are frequently discussed in research papers and online queries, underscoring the compound's analytical challenges and solutions. Keywords like "HPLC method for CAS 2639391-41-4" or "NMR data of chiral piperidine carboxylates" are popular among chemists.

In summary, rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate (CAS No. 2639391-41-4) is a versatile and highly sought-after chiral intermediate. Its applications span pharmaceutical synthesis, asymmetric catalysis, and green chemistry, making it a compound of enduring relevance. As the scientific community continues to explore its potential, this piperidine derivative will likely remain a focal point in organic and medicinal chemistry research.

2639391-41-4 (rac-tert-butyl (2R,4S,5S)-2,5-dimethylpiperidine-4-carboxylate) 関連製品

- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)

- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)

- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)

- 1031993-15-3(N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)

- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

- 80171-35-3(1-Bromo-2-[(n-propyloxy)methyl]benzene)